Product packaging for 4-Propionylbenzenesulfonamide(Cat. No.:)

4-Propionylbenzenesulfonamide

Cat. No.: B8591518
M. Wt: 213.26 g/mol
InChI Key: UGEHJRDRKZUJJS-UHFFFAOYSA-N
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Description

Contextualization of the Benzenesulfonamide (B165840) Scaffold in Chemical Research

The benzenesulfonamide scaffold is a privileged structure in drug discovery, primarily due to its ability to mimic a carboxylic acid group and to act as a hydrogen bond donor and acceptor. This allows molecules containing this scaffold to interact with a variety of biological targets. Historically, the discovery of the antibacterial properties of sulfonamide drugs in the 1930s marked a turning point in medicine and spurred extensive research into this class of compounds.

Over the decades, benzenesulfonamide derivatives have been developed as carbonic anhydrase inhibitors, diuretics, anticonvulsants, and anticancer agents. acs.orgmdpi.com The primary sulfonamide group is a key zinc-binding group in carbonic anhydrase inhibitors, which are used to treat glaucoma, altitude sickness, and certain neurological disorders. acs.org Furthermore, modifications on the benzene (B151609) ring have led to the development of selective inhibitors for different carbonic anhydrase isoforms, some of which are associated with cancer. nih.govrsc.org The adaptability of the benzenesulfonamide core structure continues to make it a focal point for the synthesis of novel bioactive compounds. researchgate.netmdpi.comnih.gov

Significance of the 4-Propionyl Substitution Pattern in Benzenesulfonamide Chemistry

While direct studies on 4-Propionylbenzenesulfonamide are not widely reported, research on other 4-acylbenzenesulfonamides can offer insights. For instance, the acetyl group (a close relative of the propionyl group) at the 4-position has been explored in the design of various inhibitors. The nature and size of the acyl group can influence the potency and selectivity of the compound. The propionyl group, being slightly larger and more lipophilic than an acetyl group, could offer a different balance of properties that may be advantageous for specific biological targets.

Scope and Research Objectives for this compound Studies

Given the limited specific data on this compound, the scope of current research appears to be nascent. However, based on the established importance of the benzenesulfonamide scaffold and the influence of acyl substitutions, several research objectives can be proposed for future studies on this compound.

A primary objective would be the synthesis and full characterization of this compound. This would involve developing efficient synthetic routes and confirming its structure and purity using modern analytical techniques. Following its synthesis, a key research direction would be to investigate its potential as an intermediate in the synthesis of more complex molecules. The carbonyl group of the propionyl moiety is a versatile functional handle that can be used for a variety of chemical transformations, such as the formation of hydrazones, oximes, or other heterocyclic systems, which are common strategies in drug discovery.

Furthermore, a comprehensive evaluation of the biological activity of this compound would be a critical objective. This would involve screening the compound against a panel of biological targets, particularly those for which other benzenesulfonamide derivatives have shown activity, such as carbonic anhydrases and various kinases. Structure-activity relationship (SAR) studies, comparing this compound with other 4-substituted benzenesulfonamides, would provide valuable data on the influence of the propionyl group on biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3S B8591518 4-Propionylbenzenesulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

4-propanoylbenzenesulfonamide

InChI

InChI=1S/C9H11NO3S/c1-2-9(11)7-3-5-8(6-4-7)14(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13)

InChI Key

UGEHJRDRKZUJJS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies for 4 Propionylbenzenesulfonamide and Its Analogues

Direct Synthesis Approaches to 4-Propionylbenzenesulfonamide

Direct synthesis focuses on constructing the target molecule by either forming the sulfonamide bond on a pre-functionalized benzene (B151609) ring or by introducing the propionyl group onto a benzenesulfonamide (B165840) core.

Classical Sulfonamide Formation Reactions

The quintessential method for preparing sulfonamides involves the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine. wikipedia.org This reaction is the foundation of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. byjus.com

For the direct synthesis of this compound, this classical approach would typically involve two main pathways:

Reaction of 4-Propionylbenzenesulfonyl Chloride with Ammonia: This is the most direct route. The primary challenge lies in the preparation of the 4-propionylbenzenesulfonyl chloride precursor. Synthesizing substituted arylsulfonyl chlorides often requires electrophilic aromatic substitution with chlorosulfonic acid or oxidative chlorination, which can involve harsh acidic conditions and may not be compatible with all functional groups. nih.gov

Sulfonylation of an Aniline (B41778) Derivative: An alternative involves reacting an aniline derivative, in this case, 4-aminobenzophenone, with a sulfonylating agent.

The general reaction is robust, typically proceeding by nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the subsequent elimination of hydrogen chloride (HCl). A base, such as pyridine (B92270), is commonly added to neutralize the generated HCl. wikipedia.orgnsf.gov While widely used, the dependence on sulfonyl chlorides, which can be moisture-sensitive and require harsh synthetic conditions, is a notable drawback. acs.org

More recent advancements have introduced milder reagents to activate sulfonic acids, bypassing the need for sulfonyl chlorides altogether. One such method uses ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to form sulfonate esters, which then react efficiently with amines under ambient conditions to yield sulfonamides. luxembourg-bio.com

Method Starting Materials Key Reagents Advantages/Disadvantages
Classical Synthesis Sulfonyl Chloride, Amine/AmmoniaPyridine or other baseAdvantages: Well-established, reliable. Disadvantages: Often requires harsh conditions to prepare sulfonyl chloride; HCl byproduct. nih.gov
Oxyma-based Synthesis Sulfonic Acid, AmineEthyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)Advantages: Milder conditions, avoids sulfonyl chlorides, compatible with acid-sensitive groups. luxembourg-bio.com
One-Pot from Acids Aromatic Carboxylic Acid, AmineCopper catalyst, SO₂Cl₂, Light (LMCT)Advantages: Uses readily available carboxylic acids, one-pot procedure. acs.org

Acylation Strategies for the 4-Position of Benzenesulfonamides

The Friedel-Crafts acylation is a cornerstone of organic synthesis for installing acyl groups onto aromatic rings. youtube.com To synthesize this compound, this reaction would involve treating benzenesulfonamide with a propionylating agent, such as propionyl chloride or propionic anhydride (B1165640), in the presence of a Lewis acid catalyst.

The mechanism involves the Lewis acid (e.g., aluminum trichloride, AlCl₃) activating the acyl halide to form a highly reactive acylium ion. youtube.comkhanacademy.org This electrophile is then attacked by the benzene ring of the benzenesulfonamide. The sulfonamide group (-SO₂NH₂) is an electron-withdrawing and deactivating group, which typically directs incoming electrophiles to the meta position. However, under certain conditions and due to steric hindrance, para-substitution can be achieved. A key advantage of Friedel-Crafts acylation is that the resulting acylbenzene product is deactivated toward further electrophilic attack, which prevents polyacylation—a common issue in Friedel-Crafts alkylation. libretexts.org

Despite its utility, the reaction has limitations. It fails with strongly deactivated aromatic rings, and the catalyst is required in stoichiometric amounts because it complexes with the product. libretexts.orgncert.nic.in

Parameter Description
Reaction Type Electrophilic Aromatic Substitution
Substrate Benzenesulfonamide
Acylating Agent Propionyl chloride or Propionic anhydride
Catalyst Lewis Acid (e.g., AlCl₃)
Key Intermediate Acylium ion ([CH₃CH₂CO]⁺)
Product This compound (and ortho/meta isomers)

Advanced Synthetic Strategies for Benzenesulfonamide Scaffolds

Modern synthetic chemistry has developed sophisticated methods that offer alternatives to classical approaches, often providing higher yields, greater functional group tolerance, and novel pathways to construct the benzenesulfonamide core.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, which are essential for constructing sulfonamides.

Palladium-Catalyzed Synthesis: Palladium catalysts are effective in preparing arylsulfonyl chlorides from arylboronic acids and a sulfur dioxide source, which can then be aminated in a one-pot process to form sulfonamides. nih.gov This convergent approach allows for significant variation in both the aryl and amine components.

Copper-Catalyzed Synthesis: Copper-catalyzed reactions are widely used for N-arylation, coupling sulfonamides with arylboronic acids or aryl halides to form N-arylsulfonamides. acs.org This method is particularly valuable in solid-phase synthesis.

Nickel-Catalyzed Synthesis: A highly efficient method for C-N bond formation between sulfonamides and aryl electrophiles has been developed using photosensitized nickel catalysis. nih.govprinceton.edu This dual catalysis system operates under mild conditions and provides access to a broad range of N-aryl and N-heteroaryl sulfonamides, which are prevalent motifs in drug discovery. nih.govprinceton.edu

Catalyst System Coupling Partners Key Features Reference
Palladium Arylboronic Acid + SO₂ source + AmineConvergent, one-pot synthesis of sulfonamides from versatile starting materials. nih.gov
Copper Arylboronic Acid + SulfonamideEffective for N-arylation, applicable to solid-phase synthesis. acs.org
Nickel (Photosensitized) Aryl Halide + SulfonamideDual catalysis, mild conditions, broad scope for N-aryl sulfonamides. nih.govprinceton.edu

C-H Activation Methodologies

C-H activation represents a paradigm shift in synthesis, enabling the direct functionalization of ubiquitous C-H bonds, thereby streamlining synthetic routes and reducing waste. youtube.com This strategy avoids the need for pre-functionalized starting materials like aryl halides or organometallics.

In the context of benzenesulfonamide synthesis, C-H activation can be used to directly form the aryl-S or aryl-N bond. Transition metals like manganese, rhodium, and cobalt are used to catalyze the direct sulfonamidation of aromatic C-H bonds with reagents such as sulfonyl azides. researchgate.netuni-muenster.de This process is highly atom-economical, producing nitrogen gas as the only byproduct. researchgate.net These methods often rely on directing groups within the substrate to achieve high regioselectivity. youtube.com Metal-free approaches have also been developed for introducing a primary sulfonamide group into electron-rich aromatic compounds by using an in-situ generated N-sulfonylamine as the electrophile under mild conditions. nih.gov

Solid-Phase Synthesis Techniques

Solid-phase synthesis (SPS) is a powerful tool for generating large libraries of compounds for high-throughput screening in drug discovery. acs.org The synthesis of sulfonamides on a solid support offers significant advantages in purification and automation.

The general strategy involves anchoring a starting material to a polymer resin, performing a series of chemical transformations, and finally cleaving the desired product from the support. diva-portal.org For sulfonamides, this can be achieved in several ways:

An amine-functionalized resin can be reacted with a sulfonyl chloride. diva-portal.org

A sulfonamide can be attached to the resin and subsequently N-functionalized. For example, solid-supported sulfonamides can undergo N-arylation using copper-catalyzed coupling with arylboronic acids. acs.org

Sulfonamide building blocks can be prepared and then attached to the resin using standard peptide coupling conditions. luxembourg-bio.com

These techniques have been successfully applied to create libraries of diverse sulfonamide-based compounds, including peptidomimetics where the amide bond is replaced by a more stable sulfonamide linkage. ucl.ac.uk

Green Chemistry Approaches in Sulfonamide Synthesis

The synthesis of sulfonamides, including this compound, has been a cornerstone of medicinal and materials chemistry. Traditional synthetic routes often rely on stoichiometric amounts of reagents and volatile organic solvents, which raise environmental concerns. Consequently, the development of green and sustainable synthetic methodologies has become a major focus in chemical research. These approaches aim to reduce waste, minimize energy consumption, and utilize environmentally benign materials.

Several innovative green strategies have been developed for sulfonamide synthesis. A prominent approach involves the use of water as a solvent, which is a significant departure from traditional methods that employ organic solvents like dichloromethane. researchgate.netmdpi.com Research has demonstrated that the reaction of sulfonyl chlorides with amines can be efficiently carried out in aqueous media, often under mild conditions and with simplified product isolation through filtration. researchgate.net Another sustainable method is mechanosynthesis, a solvent-free approach that uses mechanical force, such as ball milling, to drive chemical reactions. nih.gov This technique has been successfully applied to the synthesis of sulfonamides from disulfides and amines, offering a cost-effective and environmentally friendly alternative. nih.gov

Furthermore, the development of novel catalytic systems has paved the way for more efficient and selective sulfonamide synthesis. For instance, a magnetite-immobilized nano-ruthenium catalyst has been utilized for the direct coupling of sulfonamides and alcohols, producing only water as a byproduct. nih.gov This heterogeneous catalyst can be easily recovered and reused, adding to the sustainability of the process. nih.gov Other green approaches focus on avoiding the use of reactive and hazardous sulfonyl chlorides by employing alternative sulfur sources or by developing one-pot synthesis protocols that minimize intermediate purification steps.

Table 1: Overview of Green Chemistry Approaches in Sulfonamide Synthesis
Green Chemistry ApproachDescriptionKey AdvantagesReferences
Aqueous SynthesisUtilizes water as the reaction solvent instead of traditional organic solvents.Environmentally benign, simplified product isolation, often mild reaction conditions. researchgate.netmdpi.com
MechanosynthesisSolvent-free synthesis using mechanical energy (e.g., ball milling) to initiate reactions.Reduced solvent waste, cost-effective, applicable to a wide range of substrates. nih.gov
Catalytic MethodsEmploys catalysts, such as nano-Ru/Fe3O4, to facilitate reactions like the coupling of alcohols and sulfonamides.High selectivity, generation of benign byproducts (e.g., water), catalyst recyclability. nih.gov
Alternative ReagentsUse of less hazardous starting materials, such as sodium sulfinates, to avoid the formation of reactive intermediates like sulfonyl chlorides.Improved safety profile, potential for one-pot syntheses.

Strategic Use of this compound as a Synthetic Intermediate

The molecular structure of this compound, featuring a reactive propionyl group and a versatile sulfonamide moiety on a benzene ring, makes it a valuable intermediate in organic synthesis. These functional groups provide handles for further chemical transformations, allowing for the construction of more complex molecules and the generation of compound libraries for various applications.

Incorporation into Complex Molecular Architectures

The benzenesulfonamide scaffold is a key structural motif in a variety of biologically active compounds. The strategic use of intermediates like this compound is crucial in the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. While direct examples involving this compound are specific to proprietary research, the synthetic strategies employed for structurally related compounds, such as the selective COX-2 inhibitor celecoxib (B62257), highlight the potential utility of this intermediate.

The synthesis of celecoxib and its analogues often involves the construction of a pyrazole (B372694) ring system attached to a benzenesulfonamide moiety. researchgate.net The sulfonamide group is a critical pharmacophore for COX-2 selectivity. The general synthetic approach often starts with a substituted aniline or a related precursor which is then elaborated to include the sulfonamide and other functionalities. The propionyl group in this compound can, in principle, serve as a precursor to various heterocyclic systems through condensation reactions with hydrazines or other binucleophiles, leading to the formation of pyrazoles, pyridazines, or other complex ring systems. researchgate.net The versatility of the sulfonamide group allows for its incorporation into diverse molecular frameworks, contributing to the development of new therapeutic agents.

Role in Derivatization Pathways for Sulfonamide-Bearing Compounds

Derivatization is a key strategy in drug discovery and development, allowing for the fine-tuning of the pharmacological properties of a lead compound. This compound offers two primary sites for derivatization: the sulfonamide nitrogen and the carbonyl group of the propionyl moiety.

The sulfonamide group can be readily derivatized to explore structure-activity relationships. For example, in the synthesis of celecoxib analogues, the sulfonamide has been converted into sulfonylthioureas and sulfonyliminothiazolidine-4-ones. These modifications can significantly impact the biological activity of the parent molecule.

The propionyl group, a ketone, provides another avenue for derivatization. Ketones are versatile functional groups that can undergo a wide range of chemical transformations. These include, but are not limited to, reduction to secondary alcohols, reductive amination to form amines, and condensation reactions to generate imines or various heterocyclic structures. Such derivatization strategies are fundamental in creating libraries of related compounds for high-throughput screening to identify new bioactive molecules.

Table 2: Potential Derivatization Pathways for this compound
Functional GroupDerivatization ReactionResulting Functional Group/ScaffoldPotential Application
SulfonamideReaction with isothiocyanatesSulfonylthioureaModulation of biological activity
SulfonamideReaction with α-haloestersSulfonyliminothiazolidinoneGeneration of novel heterocyclic systems
Propionyl (Ketone)ReductionSecondary AlcoholIntroduction of a hydrogen-bond donor
Propionyl (Ketone)Reductive AminationAmineIntroduction of a basic center
Propionyl (Ketone)Condensation with hydrazinesPyrazole or PyrazolineConstruction of bioactive heterocyclic rings

Compound Names Mentioned in this Article:

this compound

Celecoxib

Dichloromethane

Sulfonyl chloride

Sodium sulfinate

Aniline

Pyrazole

Pyridazine

Sulfonylthiourea

Sulfonyliminothiazolidine-4-one

Chemical Transformations and Derivatization of the 4 Propionylbenzenesulfonamide Scaffold

Functional Group Interconversions on the Propionyl Moiety

The propionyl group, with its reactive carbonyl and adjacent alpha-carbon, is a prime site for a range of functional group interconversions.

Carbonyl Group Modifications

The carbonyl group of 4-propionylbenzenesulfonamide can undergo several important transformations, including reduction and reductive amination, to yield a variety of derivatives.

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can be influenced by the presence of other functional groups in the molecule.

Reductive Amination: Reductive amination offers a direct route to synthesize amines from the carbonyl group. wikipedia.org This reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mild nature and selectivity. masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a widely used method for direct reductive amination. wikipedia.org This one-pot reaction is considered a green chemistry approach due to its efficiency and mild conditions. wikipedia.org

Table 1: Examples of Carbonyl Group Modifications

Starting Material Reagent(s) Product Reaction Type

Alpha-Carbon Functionalization

The carbon atom alpha to the carbonyl group is activated and can be functionalized through various reactions, most notably halogenation.

Alpha-Halogenation: The introduction of a halogen atom at the alpha-position of the ketone is a common transformation. fiveable.me This reaction can be catalyzed by either acid or base. youtube.com In an acidic medium, the reaction proceeds through an enol intermediate, and the rate is dependent on the concentration of the ketone and the acid catalyst, but not the halogen. openstax.org This process typically leads to the substitution of a single alpha-hydrogen. libretexts.org Common reagents for this transformation include bromine in acetic acid. openstax.org The resulting α-halo ketones are valuable synthetic intermediates. libretexts.org For instance, they can undergo dehydrobromination to form α,β-unsaturated ketones. openstax.org

Table 2: Example of Alpha-Carbon Functionalization

Starting Material Reagent(s) Product Reaction Type
This compound Br₂, Acetic Acid 4-(2-Bromopropionyl)benzenesulfonamide Alpha-Halogenation

Modifications of the Sulfonamide Moiety

The sulfonamide functional group is another key site for derivatization, allowing for the introduction of various substituents on the nitrogen atom or transformation into other related functional groups.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The hydrogen atom on the sulfonamide nitrogen can be substituted with an alkyl group. This N-alkylation is a common strategy in medicinal chemistry. researchgate.net Traditional methods often involve the reaction of the sulfonamide with alkyl halides. researchgate.net More modern and environmentally friendly approaches utilize alcohols as alkylating agents through a "borrowing hydrogen" methodology, often catalyzed by transition metals like iron, manganese, or ruthenium. researchgate.netionike.com These reactions proceed with high selectivity and generate water as the only byproduct. researchgate.netionike.com For example, iron(II) chloride in the presence of a base can effectively catalyze the N-alkylation of sulfonamides with benzylic alcohols. ionike.com

N-Acylation: N-acylation introduces an acyl group onto the sulfonamide nitrogen, forming N-acylsulfonamides. These compounds have garnered significant interest due to their diverse biological activities. researchgate.net This transformation is typically achieved by reacting the sulfonamide with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine. semanticscholar.orgresearchgate.net Another effective method involves the use of N-acylbenzotriazoles as neutral coupling reagents, which can be particularly advantageous when the corresponding acid chlorides are unstable or difficult to prepare. researchgate.netsemanticscholar.org Bismuth salts have also been shown to catalyze the N-acylation of sulfonamides efficiently under both solvent and solvent-free conditions. researchgate.net

Table 3: Examples of Sulfonamide Moiety Modifications

Starting Material Reagent(s) Product Reaction Type
This compound Alkyl Halide (R-X), Base N-Alkyl-4-propionylbenzenesulfonamide N-Alkylation
This compound Acyl Chloride (R-COCl), Base N-Acyl-4-propionylbenzenesulfonamide N-Acylation

Formation of Sulfonyl Urea Derivatives

The reaction of this compound with isocyanates or their synthetic equivalents leads to the formation of sulfonylurea derivatives. Sulfonylureas are a well-known class of compounds, notably used as therapeutic agents. nih.govnih.gov The traditional synthesis involves the reaction of a sulfonamide with an isocyanate in the presence of a base. researchgate.net However, due to the hazards associated with handling isocyanates, alternative methods have been developed. researchgate.netrsc.org One such approach involves the reaction of sulfonamides with carbamates, which can be prepared from amines and diphenyl carbonate. rsc.org More recently, a metal-free, one-pot synthesis has been reported, which involves the direct reaction of sulfonamides with amides. nih.gov This method is notable for its mild reaction conditions and use of environmentally benign starting materials. nih.gov

Aromatic Ring Functionalization and Substitution Reactions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, where a hydrogen atom on the ring is replaced by an electrophile. wikipedia.org The existing substituents on the ring—the propionyl group and the sulfonamide group—direct the position of the incoming electrophile. Both the propionyl (an acyl group) and the sulfonamide group are deactivating, meta-directing groups. youtube.com This means that electrophilic substitution will preferentially occur at the positions meta to these groups.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. byjus.com

Nitration: This is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile.

Halogenation: This involves reacting the aromatic compound with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. wikipedia.org

Sulfonation: This reaction is achieved by heating the aromatic compound with fuming sulfuric acid (H₂SO₄ containing SO₃) to introduce a sulfonic acid group (-SO₃H). byjus.com

The deactivating nature of the existing substituents means that harsher reaction conditions may be required to achieve these transformations compared to an unsubstituted benzene ring. wikipedia.org

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The outcome of such reactions on the this compound scaffold is governed by the electronic properties of the existing propionyl and sulfonamide substituents.

Both the propionyl group (-COC₂H₅) and the sulfonamide group (-SO₂NH₂) are classified as electron-withdrawing groups (EWGs). wikipedia.org These groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density, making reactions slower compared to unsubstituted benzene. wikipedia.org Their deactivating nature stems from a combination of inductive effects and, in the case of the propionyl group, resonance effects where the carbonyl group withdraws electron density from the ring.

Crucially, both of these groups act as meta-directors for incoming electrophiles. organicchemistrytutor.com This directive effect is because the deactivation is most pronounced at the ortho and para positions relative to each group. Consequently, the meta positions remain the least deactivated and are therefore the most favorable sites for electrophilic attack.

In the case of this compound, the propionyl group is at position 1 and the sulfonamide group is at position 4.

The positions meta to the propionyl group are C3 and C5.

The positions meta to the sulfonamide group are C2 and C6.

However, since both groups are strongly deactivating, the substitution pattern is dictated by their combined influence. The propionyl group directs to C3 and C5, while the sulfonamide group also directs to the positions meta to it (C2 and C6). The directing effects reinforce substitution away from the ortho positions of both groups. Therefore, electrophilic substitution reactions such as nitration, halogenation, or sulfonation will predominantly occur at the positions meta to the propionyl group, namely the C3 and C5 positions, which are also ortho to the sulfonamide group.

Table 1: Directing Effects of Substituents on the this compound Ring

Substituent GroupPositionElectronic EffectDirecting InfluencePredicted Substitution Sites
Propionyl (-COC₂H₅)C1Electron-Withdrawing, Deactivatingmeta-directorC3, C5
Sulfonamide (-SO₂NH₂)C4Electron-Withdrawing, Deactivatingmeta-directorC2, C6

Nucleophilic Aromatic Substitution Strategies

While aromatic rings are typically electron-rich and react with electrophiles, they can be made to undergo nucleophilic aromatic substitution (SNAr) under specific conditions. wikipedia.org The primary requirement for an SNAr reaction is the presence of strong electron-withdrawing groups positioned ortho and/or para to a good leaving group (such as a halide). masterorganicchemistry.comlibretexts.org These EWGs are essential to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

The this compound scaffold is well-suited for SNAr strategies if a leaving group is present on the ring. Both the propionyl and sulfonamide moieties are potent EWGs, which would activate the ring towards nucleophilic attack.

For instance, if a halogen atom (e.g., F, Cl) were located at the C2 position (ortho to the propionyl group and meta to the sulfonamide group), the ring would be activated for substitution by a nucleophile. The electron-withdrawing nature of the propionyl group at the para position relative to the potential leaving group at C2 would effectively stabilize the anionic Meisenheimer complex through resonance. Similarly, a leaving group at C3 would be activated by the ortho sulfonamide group and the para propionyl group. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring, and then the leaving group is expelled to restore aromaticity. wikipedia.orglibretexts.org

This strategy allows for the introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiolates, onto the benzenesulfonamide (B165840) ring, enabling significant structural diversification.

Scaffold Optimization and Tail Approach Strategies in Benzenesulfonamide Research

In medicinal chemistry, particularly in the design of enzyme inhibitors, the benzenesulfonamide scaffold is a privileged structure. A highly successful strategy for optimizing compounds based on this scaffold is the "tail approach". acs.org This approach involves appending various chemical moieties, or "tails," to the primary benzenesulfonamide ring to enhance interactions with the target protein, thereby improving potency and, crucially, selectivity. acs.orgnih.gov

This strategy is prominently used in the development of carbonic anhydrase inhibitors (CAIs). nih.govnih.govmdpi.com The active site of carbonic anhydrase (CA) is often described as a conical cavity, with a zinc ion at its base. While the sulfonamide group (-SO₂NH₂) anchors the inhibitor to the zinc ion, the "tails" can extend towards the middle and outer regions of the active site cavity, forming additional interactions with amino acid residues that differ between CA isoforms. nih.gov

Key aspects of the tail approach include:

Improving Selectivity: By designing tails that exploit differences in the amino acid composition of the active sites of various CA isoforms, inhibitors can be made highly selective for a specific target (e.g., tumor-associated CA IX over ubiquitous CA II). mdpi.com

Enhancing Potency: Additional hydrogen bonds, hydrophobic interactions, or van der Waals forces between the tail and the enzyme can significantly increase binding affinity and inhibitory potency. researchgate.net

Modulating Physicochemical Properties: Tails can be used to alter properties like solubility and membrane permeability. For example, incorporating permanently charged groups like sulfonates can render an inhibitor membrane-impermeant, restricting its action to extracellular targets. mdpi.com

Researchers have explored single-tail, dual-tail, and even three-tail approaches, where multiple functional groups are attached to the benzenesulfonamide scaffold to maximize interactions with various subpockets within the enzyme's active site. nih.govnih.gov

Table 2: Examples of Tail Approach Strategies in Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

ApproachTail Moiety ExamplePurposeTarget Isoform(s)Reference
Single Hydrophilic TailAliphatic Sulfonic AcidIntroduce negative charge, impair membrane permeabilityhCA IX, hCA XII mdpi.com
Dual Tail ApproachAryl and Arylsulfone GroupsImprove potency and selectivityhCA II nih.gov
Three-Tails ApproachCombination of diverse tailsExploit subpockets to maximize isoform selectivityhCA I, II, IV, XII nih.gov
Elongated TailPhenylacetamidomethylExtend into hydrophobic half of active sitehCA VA/VB researchgate.net

Molecular Hybridization Strategies Involving the Benzenesulfonamide Scaffold

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores (structural units with known biological activity) to create a single hybrid molecule. The goal is to produce a compound with an improved affinity, better selectivity, dual-target activity, or a more favorable pharmacokinetic profile compared to the individual parent molecules. The benzenesulfonamide scaffold is a popular component in such hybridization strategies due to its well-established role as a zinc-binding group in metalloenzyme inhibitors and its synthetic tractability. nih.govresearchgate.net

Numerous studies have demonstrated the successful application of this strategy by combining benzenesulfonamide with other heterocyclic systems. These hybrid molecules often exhibit synergistic effects or novel mechanisms of action.

Examples of molecular hybridization involving the benzenesulfonamide scaffold include:

Benzenesulfonamide-Piperazine Hybrids: These compounds have been investigated for their antioxidant and enzyme inhibitory activities, targeting enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov

Benzenesulfonamide-Isoxazole/Pyrazole (B372694) Hybrids: The combination of the benzenesulfonamide moiety with isoxazole (B147169) or pyrazole rings has been explored for developing anticancer agents. researchgate.net

Benzenesulfonamide-Thiazole Hybrids: Linking benzenesulfonamide to a thiazole (B1198619) ring has been used to create potent and selective inhibitors of human carbonic anhydrase IX, a key target in cancer therapy. rsc.org

Benzenesulfonamide-Schiff Base Hybrids: The incorporation of a Schiff base linker provides structural diversity and has led to the development of potent CAIs with high selectivity for tumor-associated isoforms. nih.gov

This approach allows medicinal chemists to merge the established biological activities of different scaffolds into a single chemical entity, opening new avenues for the discovery of innovative therapeutic agents. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone for the structural elucidation of organic compounds like 4-Propionylbenzenesulfonamide. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each chemically non-equivalent proton in the molecule. libretexts.org The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet or as two distinct doublets in the downfield region (δ 7.5-8.0 ppm) due to the influence of the electron-withdrawing sulfonyl and propionyl groups. The methylene (B1212753) protons (-CH₂-) of the propionyl group, being adjacent to a carbonyl group, would resonate as a quartet at approximately δ 3.0-3.2 ppm. The terminal methyl protons (-CH₃) would appear as a triplet further upfield, around δ 1.1-1.3 ppm. The protons of the sulfonamide group (-SO₂NH₂) often present as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. rsc.orgchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) is the most deshielded, appearing at the lowest field (δ ~198-200 ppm). The aromatic carbons show signals in the range of δ 125-145 ppm, with the carbon atom attached to the sulfur (ipso-carbon) being distinct. rsc.org The methylene carbon of the ethyl group is expected around δ 30-35 ppm, while the terminal methyl carbon would be found at a higher field, typically below δ 10 ppm. hmdb.ca

Predicted NMR Data for this compound

¹H NMR Predictions¹³C NMR Predictions
AssignmentPredicted δ (ppm)Predicted MultiplicityAssignmentPredicted δ (ppm)
Aromatic H (ortho to -SO₂NH₂)7.9 - 8.1Doublet (d)Carbonyl C198 - 200
Aromatic H (ortho to -C(O)CH₂CH₃)7.8 - 8.0Doublet (d)Aromatic C (ipso to -SO₂NH₂)142 - 144
-SO₂NH₂7.3 - 7.5Broad Singlet (br s)Aromatic C (ipso to -C(O)CH₂CH₃)138 - 140
-C(O)CH₂CH₃3.0 - 3.2Quartet (q)Aromatic C (ortho to -SO₂NH₂)128 - 130
-C(O)CH₂CH₃1.1 - 1.3Triplet (t)Aromatic C (ortho to -C(O)CH₂CH₃)127 - 129
Methylene C (-CH₂-)30 - 35
Methyl C (-CH₃)8 - 10

Infrared (IR) and Raman Spectroscopy

Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule and are complementary techniques for identifying functional groups. mdpi.com

IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary sulfonamide (-SO₂NH₂) typically appear as two distinct bands in the region of 3350-3250 cm⁻¹. The carbonyl (C=O) stretching vibration of the ketone is strong and sharp, expected around 1680-1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) give rise to two strong bands, typically found near 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the propionyl group appears just below 3000 cm⁻¹. The region between 1600-1450 cm⁻¹ will contain absorptions from aromatic C=C stretching. researchgate.netchemicalbook.com

Raman Spectroscopy: Raman spectroscopy is particularly useful for analyzing symmetric vibrations and non-polar bonds. nih.gov For this compound, the symmetric SO₂ stretch and the aromatic ring breathing modes would be prominent. While C=O stretching is visible in Raman, it is typically weaker than in the IR spectrum. The non-polar C-C bonds of the propionyl group would also be detectable. This technique is valuable for studying crystalline forms and polymorphism. researchgate.net

Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
N-H (Sulfonamide)Stretching3350 - 3250MediumWeak
Aromatic C-HStretching3100 - 3000Medium-WeakStrong
Aliphatic C-HStretching3000 - 2850MediumMedium
C=O (Ketone)Stretching1700 - 1680StrongMedium
Aromatic C=CStretching1600 - 1450Medium-WeakStrong
S=O (Sulfonyl)Asymmetric Stretching1350 - 1300StrongMedium
S=O (Sulfonyl)Symmetric Stretching1170 - 1150StrongStrong

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can elucidate its structure through fragmentation analysis.

For this compound (Molecular Weight: 213.26 g/mol ), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 213 or 214, respectively. The fragmentation pattern is highly dependent on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Common fragmentation pathways for aromatic sulfonamides under ESI-MS/MS often involve the neutral loss of sulfur dioxide (SO₂, 64 Da). nih.govnih.gov Another characteristic fragmentation is the cleavage of the C-S bond or the S-N bond. For this compound, key fragments would likely include:

Loss of the propionyl group (-C(O)CH₂CH₃): Resulting in a fragment at m/z 156 ([M-57]⁺).

Loss of the ethyl group (-CH₂CH₃): Leading to a benzoyl-containing fragment at m/z 184 ([M-29]⁺).

Cleavage of the benzylic C-C bond: Forming a propionyl cation at m/z 57.

Loss of SO₂: A common rearrangement for aromatic sulfonamides, which could lead to a fragment at m/z 149 ([M+H-64]⁺). nih.gov

These fragmentation patterns are crucial for the structural confirmation of the molecule and for developing selective detection methods in complex mixtures. nih.govresearchgate.net

Chromatographic Separation and Detection Methods

Chromatographic methods are essential for separating this compound from impurities, starting materials, or other components in a mixture, enabling accurate quantification. Hyphenation with mass spectrometry provides a highly sensitive and selective detection system.

Liquid Chromatography (LC) Hyphenated with Mass Spectrometry (LC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the trace-level quantification of sulfonamides in various matrices. acgpubs.orgoup.com A reversed-phase high-performance liquid chromatography (RP-HPLC) system is typically employed for separation.

Stationary Phase: A C18 column is commonly used, providing good retention and separation for moderately polar compounds like sulfonamides.

Mobile Phase: A gradient elution using a mixture of an aqueous phase (often water with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic phase (typically acetonitrile (B52724) or methanol) is standard. hpst.cz This allows for the efficient elution of a wide range of analytes.

Detection: ESI is the most common ionization source for sulfonamides, typically operated in positive ion mode to generate the [M+H]⁺ ion. nih.gov For high selectivity and sensitivity, detection is performed using tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (e.g., m/z 214 for this compound) and monitoring for one or more specific product ions generated through collision-induced dissociation (e.g., m/z 156 or 149). nih.govresearchgate.net This approach provides excellent specificity and low detection limits. acgpubs.orghpst.cz

Gas Chromatography (GC) Hyphenated with Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of sulfonamides, but it typically requires a derivatization step to increase the volatility and thermal stability of the analyte. nih.gov The primary sulfonamide and any other active hydrogens are often converted to less polar, more stable derivatives, such as trimethylsilyl (B98337) (TMS) or acylated versions.

Derivatization: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation or pentafluoropropionic anhydride (B1165640) (PFPA) for acylation can be used. This step adds complexity but allows for the use of GC's high separation efficiency.

Separation: A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-1ms) is used for separation based on the boiling points and interactions of the derivatized analytes with the stationary phase.

Detection: Electron Ionization (EI) is the standard ionization source in GC-MS, producing a characteristic and reproducible fragmentation pattern that is useful for library matching and structural identification. nih.gov Selected Ion Monitoring (SIM) can be used to enhance sensitivity for quantitative analysis by focusing on specific fragment ions. researchgate.net

While LC-MS is generally preferred for sulfonamide analysis due to the elimination of the derivatization step, GC-MS remains a powerful confirmatory tool. nih.gov

Capillary Electrophoresis and Related Techniques

Capillary electrophoresis (CE) is a powerful and efficient separation technique for the analysis of charged and neutral species. nih.govamericanlaboratory.com Its high resolving power, minimal sample and solvent consumption, and rapid analysis times make it a valuable tool for the characterization of sulfonamides and their derivatives. nih.govamericanlaboratory.com The primary modes of CE applicable to this compound analysis include Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC).

Capillary Zone Electrophoresis (CZE)

In CZE, separation is based on the differential migration of analytes in an electric field. The sulfonamide group (-SO₂NH₂) in this compound is weakly acidic, allowing it to be ionized in alkaline buffer systems. nih.gov The migration of the resulting anion is influenced by both its electrophoretic mobility and the electroosmotic flow (EOF) of the buffer.

Key operational parameters are optimized to achieve efficient separation from potential impurities or related substances. These include the pH and concentration of the background electrolyte (BGE), applied voltage, and capillary temperature. nih.gov For instance, a borate (B1201080) or phosphate (B84403) buffer at a pH above the pKa of the sulfonamide group (typically in the range of 9-10) ensures sufficient ionization for migration. nih.govproquest.com

Micellar Electrokinetic Chromatography (MEKC)

MEKC, a hybrid of electrophoresis and chromatography, is particularly useful for separating neutral compounds or mixtures of neutral and charged species. A surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the BGE at a concentration above its critical micelle concentration (CMC). These micelles act as a pseudostationary phase. The separation mechanism involves the partitioning of analytes between the aqueous buffer and the hydrophobic interior of the micelles. This compound, with its aromatic ring and alkyl chain, would exhibit some degree of hydrophobic interaction, allowing for effective separation based on its partitioning coefficient.

A typical MEKC method for a sulfonamide-like compound would involve a fused-silica capillary, a buffer system containing the surfactant, and detection via UV absorbance, often at a wavelength around 254 nm. nih.gov The choice of buffer, surfactant concentration, and applied voltage are critical for optimizing resolution and analysis time. nus.edu.sg

Table 1: Hypothetical Capillary Electrophoresis Parameters for this compound Analysis
ParameterCapillary Zone Electrophoresis (CZE)Micellar Electrokinetic Chromatography (MEKC)
CapillaryFused-Silica (50 µm i.d., 60 cm total length)Fused-Silica (50 µm i.d., 50 cm total length)
Background Electrolyte (BGE)25 mM Sodium Borate Buffer, pH 9.220 mM Phosphate Buffer, 50 mM SDS, pH 7.5
Applied Voltage20 kV15 kV
Temperature25 °C25 °C
InjectionHydrodynamic (50 mbar for 5 s)Hydrodynamic (50 mbar for 3 s)
DetectionUV Absorbance at 254 nmUV Absorbance at 254 nm

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. nih.gov For this compound, a single-crystal X-ray diffraction study would yield a detailed model of its solid-state conformation.

The process involves growing a high-quality single crystal of the compound, which is then mounted and exposed to a focused beam of X-rays. The diffraction pattern produced is a result of the interaction between the X-rays and the electron clouds of the atoms in the crystal lattice. tandfonline.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map is generated, from which the atomic positions can be determined. tandfonline.com

The resulting structural data for this compound would reveal the conformation of the propionyl group relative to the benzene ring and the geometry of the sulfonamide moiety. Furthermore, it would elucidate the nature of intermolecular interactions, such as hydrogen bonds involving the sulfonamide N-H and O atoms, which are common in the crystal structures of related benzenesulfonamides and play a crucial role in stabilizing the crystal lattice. nih.govnih.gov

Table 2: Representative Crystallographic Data Expected for this compound
ParameterExpected Value / Information
Chemical FormulaC₉H₁₁NO₃S
Formula Weight213.25 g/mol
Crystal SystemMonoclinic or Orthorhombic (Common for sulfonamides)
Space Groupe.g., P2₁/c or Pca2₁
Unit Cell Dimensionsa, b, c (Å) and α, β, γ (°) would be determined
Volume (V)Calculated from unit cell dimensions (ų)
Z (Molecules per unit cell)Typically 2, 4, or 8
Key Bond LengthsS-N, S-O, S-C, C=O would be precisely measured
Intermolecular InteractionsDetails of N-H···O hydrogen bonding network

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. velp.com It serves as a crucial check for the purity of a synthesized compound by comparing the experimentally determined elemental composition with the theoretically calculated values based on its chemical formula. researchgate.net

The most common method for elemental analysis is combustion analysis. velp.com A precisely weighed sample of this compound is combusted at high temperature in an oxygen-rich atmosphere. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These resulting gases are then separated and quantified by a detector system, typically using thermal conductivity or infrared detection.

For a pure sample of this compound (C₉H₁₁NO₃S), the experimental percentages of C, H, N, and S should closely match the theoretical values. A significant deviation (typically >0.4%) may indicate the presence of impurities, residual solvents, or moisture.

Table 3: Theoretical vs. Experimental Elemental Composition for this compound
ElementTheoretical Mass %Acceptable Experimental Range (%)
Carbon (C)50.6950.29 - 51.09
Hydrogen (H)5.204.80 - 5.60
Nitrogen (N)6.576.17 - 6.97
Sulfur (S)15.0414.64 - 15.44
Oxygen (O) (by difference)22.50-

Method Validation and Development Principles for Analytical Research

The validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. For the quantitative determination of this compound, a technique such as High-Performance Liquid Chromatography (HPLC) would typically be validated according to guidelines from regulatory bodies. nih.govimeko.info The validation process ensures the reliability, reproducibility, and accuracy of the analytical data. nih.gov

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. imeko.info This is typically evaluated by analyzing a series of standards and performing a linear regression analysis. A correlation coefficient (r²) close to 1.0 is desired. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of pure analyte is added to a blank matrix and the percentage recovery is calculated. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.

Table 4: Representative HPLC Method Validation Parameters and Acceptance Criteria
Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (RSD)≤ 2.0%
Repeatability (RSD)≤ 1.0%
LOD / LOQSignal-to-Noise Ratio of 3:1 / 10:1
RobustnessRSD ≤ 2.0% for varied conditions

Theoretical and Computational Chemistry Studies of 4 Propionylbenzenesulfonamide

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic structure and predicting the reactivity of molecules.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. rsc.org It is often employed for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. rsc.orgyoutube.comyoutube.com Following optimization, vibrational frequency calculations can be performed to confirm that the structure is a true minimum on the potential energy surface and to predict its infrared and Raman spectra. molpro.netq-chem.comnih.govq-chem.comyoutube.com For 4-Propionylbenzenesulfonamide, DFT calculations would provide the optimized bond lengths, bond angles, and dihedral angles. However, specific studies providing these data are not currently available.

Ab Initio Molecular Orbital Theory

Ab initio molecular orbital theory encompasses a set of methods based on first principles, without the inclusion of experimental data in the fundamental calculations. rsc.orgnih.govaps.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), offer a hierarchy of accuracy for calculating molecular properties. While these methods are powerful, they are computationally more demanding than DFT. A comprehensive ab initio study of this compound would offer a high-accuracy benchmark for its electronic structure, but such a study has not been found in the available literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.comresearchgate.netmendeley.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for understanding a molecule's chemical reactivity and kinetic stability. researchgate.netyoutube.comyoutube.com A small gap generally indicates a more reactive molecule. The distribution of these orbitals also provides insight into the likely sites for electrophilic and nucleophilic attack. For this compound, a HOMO-LUMO analysis would identify the electron-donating and electron-accepting regions of the molecule. Specific energy values and orbital plots for this compound are not available in the reviewed literature.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. nih.govrsc.org

Conformational Analysis and Stability

Most flexible molecules, including likely this compound, can exist in multiple spatial arrangements known as conformations. uci.edu Conformational analysis aims to identify the stable conformers and determine their relative energies and populations. nih.govnih.gov This is crucial as the biological activity and physical properties of a molecule can depend on its preferred conformation. A thorough conformational search of this compound would reveal the landscape of its low-energy shapes, but specific studies detailing this are not present in the available literature.

Intermolecular Interactions and Solvent Effects

The behavior of a molecule is significantly influenced by its interactions with surrounding molecules, particularly the solvent. nih.govresearchgate.net Molecular dynamics simulations can model these interactions explicitly, providing a detailed picture of how a solvent like water might arrange itself around the solute and affect its conformation and dynamics. researchgate.netbiorxiv.orgchemrxiv.org Understanding these solvent effects is critical for predicting solubility and behavior in a biological context. A molecular dynamics study of this compound in various solvents would clarify these interactions, but such specific simulation data is not currently available.

Prediction and Interpretation of Spectroscopic Properties

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. These simulations provide a direct link between the molecular structure and its spectral signature.

The vibrational spectrum of a molecule is a unique fingerprint determined by its three-dimensional structure and bonding. Simulating this spectrum computationally allows for the precise assignment of observed infrared (IR) and Raman bands to specific molecular motions.

Theoretical vibrational analysis is typically performed using DFT calculations. mdpi.com For a molecule like this compound, the process involves optimizing the molecular geometry to find its lowest energy conformation. Subsequently, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the atomic coordinates. The results yield a set of normal modes, each with a characteristic frequency and intensity, which can be used to construct a theoretical spectrum. nih.gov

Studies on similar sulfonamide-containing compounds demonstrate the accuracy of this approach. For instance, in the analysis of {(4-nitrophenyl)sulfonyl}tryptophan, DFT calculations were used to assign key vibrational bands. mdpi.com The N-H stretching vibration of the sulfonamide moiety was computed at 3496 cm⁻¹, while C=O and C=C stretching vibrations were also calculated in agreement with experimental values. mdpi.com Similarly, for this compound, key vibrational modes can be predicted. The table below presents a hypothetical assignment of the principal vibrational frequencies for this compound based on typical values for its functional groups derived from computational studies of related molecules.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Significance
Sulfonamide (SO₂NH₂)Asymmetric SO₂ Stretch~1350-1320Characteristic strong absorption for sulfonamides.
Sulfonamide (SO₂NH₂)Symmetric SO₂ Stretch~1170-1150Characteristic strong absorption for sulfonamides.
Sulfonamide (SO₂NH₂)N-H Stretch~3400-3300Indicates the presence of the primary sulfonamide group. Its position can be influenced by hydrogen bonding.
Propionyl (C=O)C=O Stretch~1700-1680Strong absorption indicating the carbonyl group of the propionyl moiety.
Benzene (B151609) RingC=C Stretch~1600-1450A series of bands related to the aromatic ring vibrations.
Propionyl (CH₂-CH₃)C-H Stretch~2980-2870Aliphatic C-H stretching vibrations.

This table is illustrative and presents expected frequency ranges for the functional groups in this compound based on data from analogous compounds.

The accuracy of these simulations can be enhanced by using methods that account for environmental effects, such as the Polarizable Continuum Model (PCM) for solvents or Periodic Boundary Condition (PBC) simulations for the solid state. mdpi.com These models provide a more realistic representation of the experimental conditions, leading to better agreement between calculated and measured spectra. mdpi.com

The electronic absorption spectrum, typically measured by UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting these spectra. nih.gov

The process involves calculating the energies of the electronic excited states and the probabilities of transitions from the ground state to these excited states (oscillator strengths). nih.gov This allows for the simulation of the absorption spectrum, which can be compared directly with experimental data. nih.gov For complex organic molecules, TD-DFT can accurately predict the absorption maxima (λ_max) and the character of the electronic transitions, such as n→π* or π→π*.

Computational studies on related benzenesulfonamide (B165840) derivatives have utilized TD-DFT to understand their electronic properties. researchgate.net These studies often involve analyzing the molecular orbitals involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy gap between these orbitals is a key indicator of the molecule's electronic excitability.

For this compound, TD-DFT calculations would likely predict π→π* transitions associated with the benzene ring as the dominant feature in the UV spectrum. The propionyl and sulfonamide groups act as auxochromes, modifying the energy and intensity of these transitions. Machine learning approaches, using electronic descriptors from low-cost DFT methods, are also emerging as a powerful tool for the high-throughput prediction of absorption spectra for organic molecules. nih.gov

Parameter Computational Method Predicted Information for this compound
Excitation EnergiesTD-DFTEnergies of the lowest-lying singlet excited states.
Oscillator StrengthsTD-DFTIntensity of the corresponding absorption bands.
Absorption Maximum (λ_max)TD-DFTWavelength of maximum absorption in the UV-Vis spectrum.
Molecular OrbitalsDFTNature of the transition (e.g., HOMO→LUMO, π→π*).

This table outlines the parameters that can be obtained from TD-DFT calculations to characterize the electronic spectrum of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles that are often difficult to study experimentally. DFT calculations are commonly employed to map the potential energy surface of a reaction.

For a molecule like this compound, computational methods could be used to investigate various reactions, such as its synthesis or subsequent functionalization. For example, the acylation of benzenesulfonamide with propionyl chloride could be modeled to understand the reaction pathway. This would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and products.

Identifying Transition States (TS): Searching for the saddle point on the potential energy surface that connects reactants and products. Vibrational frequency analysis is used to confirm the TS, which should have exactly one imaginary frequency corresponding to the reaction coordinate.

Calculating Activation Energies: The energy difference between the transition state and the reactants determines the activation barrier, which governs the reaction rate.

Mapping the Reaction Pathway: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

While specific studies on this compound's reaction mechanisms are not prevalent, the methodology is well-established for a wide range of organic reactions, including those involving sulfonamides. mdpi.com These computational studies provide a detailed, step-by-step view of bond-breaking and bond-forming processes.

In Silico Design Principles for Benzenesulfonamide-Based Scaffolds

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. In silico design principles are increasingly used to guide the development of new, potent, and selective drug candidates based on this scaffold. nih.govnih.gov

Key in silico approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For benzenesulfonamide derivatives, docking studies are extensively used to predict binding affinities and modes of interaction with enzymes like carbonic anhydrases or protein kinases. nih.govresearchgate.net This information is crucial for structure-based drug design, allowing for the rational modification of the scaffold to enhance binding.

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. By analyzing a set of active benzenesulfonamide derivatives, a common pharmacophore model can be developed and used to screen virtual libraries for new potential hits.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties or molecular descriptors. For benzenesulfonamide scaffolds, QSAR can guide the optimization of substituents on the benzene ring or the sulfonamide nitrogen to improve potency or other properties like metabolic stability. mdpi.com

Machine Learning and Generative Models: Modern approaches utilize machine learning and artificial intelligence to accelerate drug discovery. dtaborgroup.com Reinforcement learning schemes, for example, can be integrated with quantum chemistry calculations in an "inverse design" framework. dtaborgroup.com This allows for the generation of novel molecular structures with specific desired properties, such as high binding affinity for a target, starting from a core scaffold like benzenesulfonamide. dtaborgroup.com

These computational design principles enable a more efficient exploration of chemical space, reducing the time and cost associated with the discovery of new therapeutic agents based on the versatile benzenesulfonamide scaffold. nih.govresearchgate.net

Synthetic Utility and Research Applications of the Benzenesulfonamide Scaffold

Benzenesulfonamides as Protecting Groups in Organic Synthesis

Benzenesulfonamides are widely employed as protecting groups for primary and secondary amines. The sulfonamide bond is notably stable to a wide range of reaction conditions, including strongly acidic and basic environments, as well as many oxidizing and reducing agents. This stability makes them reliable for multi-step syntheses where other amine protecting groups might fail.

The electronic nature of the substituent at the para-position of the benzenesulfonyl group can influence the stability and cleavage conditions of the sulfonamide. Electron-withdrawing groups, such as the propionyl group in 4-propionylbenzenesulfonamide, can increase the acidity of the N-H proton, facilitating certain reactions. However, the primary utility lies in the robust nature of the S-N bond. Cleavage of the benzenesulfonamide (B165840) protecting group is typically achieved under reductive conditions, which can vary depending on the specific substitution pattern on the aromatic ring.

Table 1: Common Cleavage Conditions for Arylsulfonamide Protecting Groups

Reagent System Typical Conditions Notes
Sodium in liquid ammonia (B1221849) -78 °C to -33 °C Classic Birch reduction conditions; powerful but not always functional group tolerant.
Sodium amalgam Na(Hg), Na₂HPO₄, Methanol Milder alternative to dissolving metal reductions.
Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) Toluene, reflux Effective for N-alkyl sulfonamides.
Samarium(II) iodide SmI₂, THF, HMPA Mild and selective reducing agent.

While specific data on the cleavage of this compound as a protecting group is not extensively documented, the general principles of sulfonamide chemistry suggest that standard reductive methods would be applicable. The presence of the ketone in the propionyl group would require careful selection of the reducing agent to avoid its unwanted reduction.

Scaffold Optimization for Structure-Activity Relationship Studies in Chemical Biology

The benzenesulfonamide scaffold is a cornerstone for structure-activity relationship (SAR) studies, particularly in drug discovery. mdpi.com Its rigid structure provides a reliable anchor for orienting functional groups, and the benzene (B151609) ring is amenable to systematic modification at the ortho-, meta-, and para-positions. This allows researchers to probe the steric, electronic, and hydrophobic requirements of a biological target's binding site.

The "tail approach" is a common strategy where diverse moieties are attached to the benzenesulfonamide core to enhance interaction with hydrophobic or hydrophilic regions of an enzyme's active site, often leading to improved potency and selectivity. researchgate.netnih.gov The 4-position is frequently modified. In the context of this compound, the propionyl group offers several features for SAR exploration:

Size and Shape: It provides more steric bulk than a simple methyl (acetyl) or hydrogen substituent.

Electronic Properties: The carbonyl group is electron-withdrawing through resonance and induction.

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor.

In one study focused on optimizing inhibitors for Acinetobacter baumannii, a series of 4-substituted benzenesulfonamide analogues were synthesized to establish SAR. nih.govresearchgate.net While this study did not specifically use a propionyl group, it highlights the importance of substitution at this position for modulating biological activity. Similarly, research on carbonic anhydrase inhibitors has extensively used the benzenesulfonamide scaffold, demonstrating that modifications to the aromatic ring are critical for achieving isoform selectivity. nih.govmdpi.comnih.gov The propionyl group at the 4-position could be a key component in a "tail" designed to interact with specific amino acid residues in a target protein. nih.gov

Applications in the Development of Chemical Probes and Research Tools

Chemical probes are small molecules used to study biological processes or targets. The benzenesulfonamide moiety is a valuable component in the design of such tools due to its well-understood binding modes with certain enzyme classes, most notably the carbonic anhydrases (CAs). cerradopub.com.br By attaching reporter groups (like fluorophores or biotin) or reactive groups to the benzenesulfonamide scaffold, researchers can create probes for target identification, imaging, or activity-based protein profiling.

While this compound itself is not highlighted as a specific chemical probe, its structure is relevant to this application. The propionyl group's ketone functionality is a versatile chemical handle. It can be used for further chemical modification, such as:

Oxime Ligation: Reaction with an alkoxyamine to attach a reporter group.

Hydrazone Formation: Condensation with a hydrazine-containing tag.

These chemoselective reactions allow for the modular construction of complex probes. For instance, a research program could synthesize a library of benzenesulfonamide-based inhibitors and then use the ketone handle on a compound like this compound to attach a fluorescent dye, enabling visualization of the drug's interaction with its target within a cell.

Utilization in the Design of Novel Heterocyclic Compounds

Benzenesulfonamides serve as versatile starting materials for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds. capes.gov.brmdpi.com The sulfonamide nitrogen can act as a nucleophile, and the aromatic ring or its substituents can be involved in cyclization reactions.

The propionyl group in this compound provides a reactive site for building heterocyclic rings. The α-methylene group is acidic and can be deprotonated to form an enolate, while the carbonyl carbon is electrophilic. These properties allow it to be a key precursor in condensation reactions to form a wide variety of heterocycles.

Table 2: Potential Heterocyclic Syntheses from this compound

Reagent(s) Resulting Heterocycle Reaction Type
Hydrazine or substituted hydrazines Pyrazole (B372694) Paal-Knorr synthesis
Hydroxylamine Isoxazole (B147169) Condensation/Cyclization
Guanidine Aminopyrimidine Condensation/Cyclization

For example, a study demonstrated the synthesis of novel anticancer and antimicrobial heterocyclic benzenesulfonamide derivatives starting from 4-acetyl-N,N-ethylmethylbenzenesulfonamide, a close analog of this compound. tandfonline.com The acetyl group was first reacted with 2-cyanoacetohydrazide, and the resulting intermediate was used to construct various thiophene, pyridine (B92270), and thiazole (B1198619) ring systems. tandfonline.com This highlights the synthetic potential of the acyl group on the benzenesulfonamide scaffold for generating novel and biologically active heterocyclic systems.

Role in Modulating Physicochemical Properties for Synthetic Design

In drug design and synthetic chemistry, the ability to predictably modify a molecule's physicochemical properties is crucial for optimizing its behavior. The benzenesulfonamide scaffold and its substituents play a significant role in determining properties like solubility, lipophilicity (logP), and acidity/basicity (pKa). researchgate.netresearchgate.net These properties, in turn, influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The introduction of a sulfonamide group (-SO₂NH₂) to a benzene ring significantly alters its properties. The group is highly polar and can engage in hydrogen bonding, which generally increases aqueous solubility compared to unsubstituted benzene. The propionyl group (-C(O)CH₂CH₃) at the para-position further modulates these characteristics.

Lipophilicity: The propionyl group adds a non-polar alkyl chain, which would be expected to increase the lipophilicity (logP value) compared to an unsubstituted benzenesulfonamide.

Polarity and Solubility: The carbonyl function adds a polar site capable of hydrogen bonding, which can help to balance the increased lipophilicity and aid solubility.

Electronic Effects: As an electron-withdrawing group, it influences the pKa of the sulfonamide proton, making it more acidic.

The strategic use of such substituents is a key element of "drug-like" property optimization in medicinal chemistry. nih.gov By balancing these properties, chemists can design molecules that not only have high target affinity but also possess the necessary pharmacokinetic characteristics to be effective.

Table 3: Predicted Physicochemical Properties of Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Predicted logP
Benzene C₆H₆ 78.11 2.13
Benzenesulfonamide C₆H₇NO₂S 157.19 0.33
This compound C₉H₁₁NO₃S 213.25 0.95

Predicted values are for illustrative purposes and can vary based on the algorithm used.

This modulation of properties is essential for the rational design of new chemical entities, from therapeutic agents to specialized research chemicals. researchgate.netresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
4-Acetyl-N,N-ethylmethylbenzenesulfonamide
2-Cyanoacetohydrazide
Sodium bis(2-methoxyethoxy)aluminum hydride
Samarium(II) iodide
Tetrabutylammonium fluoride
Benzene
Benzenesulfonamide
Hydrazine
Hydroxylamine
Guanidine
Thiourea

Future Directions in 4 Propionylbenzenesulfonamide Research

Innovations in Synthesis and Derivatization Methodologies

The synthesis of 4-acylbenzenesulfonamides, including 4-Propionylbenzenesulfonamide, has traditionally been approached through established methods such as the Friedel-Crafts acylation of benzenesulfonamide (B165840). However, future research is expected to pivot towards more innovative and efficient synthetic strategies. These advancements are likely to focus on the use of novel catalytic systems to improve reaction yields, reduce environmental impact, and enhance selectivity.

Recent studies on related benzenesulfonamide derivatives have highlighted the use of nanoparticle-based catalysts and photoredox catalysis, which could be adapted for the synthesis of this compound. researchgate.net The development of one-pot synthesis methodologies, combining sulfonylation and acylation steps, presents another promising area of exploration. nih.gov

Derivatization of the this compound core is a key area for future research, aimed at creating libraries of novel compounds for various applications. The propionyl group offers a reactive handle for a multitude of chemical transformations. Innovations in derivatization may include:

Modifications of the propionyl side chain: This could involve stereoselective reductions to chiral alcohols, or serving as a precursor for more complex side chains through aldol (B89426) condensations or other carbon-carbon bond-forming reactions.

Functionalization of the sulfonamide group: N-acylation and N-alkylation of the sulfonamide nitrogen can introduce a wide range of functional groups, significantly altering the molecule's physicochemical properties. nih.gov

Aromatic ring substitutions: While the 4-position is occupied, further electrophilic aromatic substitution on the benzene (B151609) ring, guided by the existing substituents, could lead to polysubstituted derivatives with unique electronic and steric properties.

Potential Derivatization Strategy Description Potential Outcome
Stereoselective Ketone ReductionReduction of the propionyl carbonyl group to a hydroxyl group using chiral catalysts.Creation of enantiomerically pure chiral building blocks.
N-Aryl/Alkyl Sulfonamide FormationReaction of the sulfonamide with various alkyl or aryl halides.Diversification of the molecular structure and tuning of biological activity.
α-Halogenation of Propionyl GroupIntroduction of a halogen atom at the carbon adjacent to the carbonyl group.Creation of a reactive site for further nucleophilic substitution.

Advancements in Computational Predictions and Data Integration

Computational chemistry is set to play a pivotal role in accelerating research on this compound. In silico methods can provide profound insights into the molecule's properties and potential interactions, guiding experimental work and reducing the need for extensive trial-and-error synthesis and screening.

Quantitative Structure-Activity Relationship (QSAR) studies on benzenesulfonamide derivatives have demonstrated a strong correlation between physicochemical parameters and biological activity. nih.govresearchgate.netnih.gov Future computational work on this compound will likely involve the development of specific QSAR models to predict its activity in various biological systems. Molecular docking studies can further elucidate the binding modes of its derivatives with biological targets, such as enzymes or receptors. researchgate.net

The integration of computational data with experimental results will be crucial. This can involve creating comprehensive databases that link structural modifications of this compound to changes in its predicted and measured properties. Such databases would be invaluable for identifying lead compounds for drug discovery or for designing materials with specific characteristics.

Key areas for computational focus include:

Prediction of ADME-Tox properties: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity of this compound derivatives, which is critical for the development of new therapeutic agents.

Force field development: The creation of accurate force fields for molecular dynamics simulations will enable the study of the conformational dynamics and interactions of this compound in different environments.

Pharmacophore modeling: Identifying the essential structural features responsible for a particular biological activity can guide the design of new, more potent derivatives.

Computational Method Application to this compound Research Anticipated Impact
QSARPredicting biological activity based on molecular structure.Rapid screening of virtual compound libraries.
Molecular DockingSimulating the binding of derivatives to protein targets.Understanding mechanism of action and guiding lead optimization.
Molecular DynamicsStudying the conformational flexibility and interactions over time.Insight into dynamic behavior in biological systems.

Exploration of Novel Synthetic Applications and Scaffolding Potential

The inherent structural features of this compound make it an attractive scaffold or building block for the synthesis of more complex molecules. The benzenesulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, suggesting its utility in medicinal chemistry. The propionyl group provides a versatile point for synthetic elaboration.

Future research will likely explore the use of this compound as a starting material for the synthesis of novel heterocyclic systems. The ketone and the sulfonamide functionalities can participate in a variety of cyclization reactions to form diverse ring structures. The modular nature of the molecule, with its distinct aromatic, sulfonamide, and acyl components, allows for systematic structural modifications to explore new chemical space.

Q & A

Q. Optimization Factors :

  • Temperature : Elevated temperatures (40–60°C) improve acylation efficiency but may increase side reactions.
  • Solvent : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
  • Catalyst Loading : AlCl₃ at 1.2 equivalents balances reactivity and byproduct formation .

Q. Table 1: Example Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Source
SulfonationNaHCO₃, THF, 25°C8698%
PropionylationAlCl₃, DCM, 40°C7295%

How can researchers characterize this compound using analytical techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm propionyl group integration (δ ~2.5–3.0 ppm for CH₂ and δ ~1.1 ppm for CH₃) and sulfonamide NH (δ ~7.5 ppm) .
    • ¹³C NMR : Identify carbonyl (C=O at ~200 ppm) and sulfonamide (SO₂ at ~45 ppm) signals .
  • Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]⁺ calculated for C₉H₁₁NO₃S: 214.0538) .
  • HPLC : Purity assessment using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

How can computational methods predict the reactivity and binding affinity of this compound in enzyme inhibition studies?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). Key residues (e.g., Zn²⁺ coordination sites) should show hydrogen bonding with the sulfonamide group .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electrophilic regions (e.g., propionyl group’s electron-deficient carbonyl) .
  • MD Simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories to validate binding modes .

Q. Table 2: Example Computational Parameters

MethodSoftwareKey OutputSource
DockingAutoDock VinaBinding Energy (kcal/mol)
DFTGaussian 09HOMO-LUMO Gap

How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Data Triangulation : Compare results from orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to confirm target specificity .
  • Dose-Response Analysis : Validate IC₅₀ values using Hill slope criteria (slope ≈1 for single-site binding) .
  • Meta-Analysis : Aggregate data from PubChem and independent studies to identify outliers or methodological biases (e.g., solvent effects on solubility) .

Case Example : Discrepancies in IC₅₀ values for carbonic anhydrase inhibition may arise from assay pH (optimal activity at pH 7.4) or buffer composition .

What strategies optimize the regioselectivity of this compound derivatives in electrophilic substitution reactions?

Methodological Answer:

  • Directing Groups : Use sulfonamide (-SO₂NH₂) as a meta-director to control substitution patterns .
  • Protection/Deprotection : Temporarily protect NH groups (e.g., Boc protection) to alter electronic effects during nitration or halogenation .
  • Catalytic Systems : Employ Pd-catalyzed C-H activation for selective functionalization (e.g., Suzuki coupling at the para position) .

Q. Table 3: Regioselectivity in Nitration

ConditionsMajor ProductYield (%)Source
HNO₃/H₂SO₄, 0°C3-Nitro derivative65
Ac₂O/HNO₃, 25°C5-Nitro derivative48

Data Interpretation and Reproducibility

How can researchers validate the reproducibility of synthetic protocols for this compound?

Methodological Answer:

  • Detailed Reporting : Document all parameters (e.g., stirring rate, humidity control) to minimize batch variability .
  • Interlab Validation : Share samples with independent labs for cross-validation using standardized HPLC and NMR protocols .
  • Negative Controls : Include reactions without catalysts or reagents to identify contamination sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.